Chimmitecan

Description

Properties

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-3-5-13-14-8-12-10-25-18(20(12)24-17(14)6-7-19(13)26)9-16-15(21(25)27)11-30-22(28)23(16,29)4-2/h3,6-9,26,29H,1,4-5,10-11H2,2H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXPNDLHTNUMIK-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185425-25-6 | |

| Record name | Chimmitecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185425256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHIMMITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889O97XDAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chimmitecan: A Technical Guide to its Chemical Structure, Synthesis, and Core Functional Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chimmitecan, also known by its chemical name (S)-9-Allyl-10-hydroxycamptothecin, is a potent semi-synthetic derivative of camptothecin, a naturally occurring quinoline alkaloid.[1] This technical guide provides an in-depth overview of the chemical structure, synthesis, and fundamental mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development. This document details the molecular architecture of this compound, outlines its chemical synthesis, presents its cytotoxic efficacy against various cancer cell lines in tabular format, and illustrates its primary signaling pathway as a topoisomerase I inhibitor.

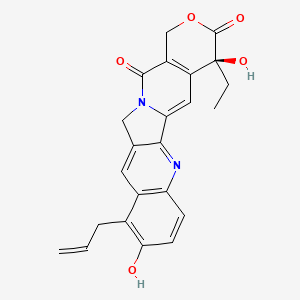

Chemical Structure

This compound is a lipophilic derivative of 10-hydroxycamptothecin, characterized by the presence of an allyl group at the C-9 position of the quinoline ring system.[1] This structural modification enhances its pharmacological properties compared to the parent compound and other clinically used camptothecin analogs like topotecan and irinotecan.[2]

Chemical Formula: C₂₃H₂₀N₂O₅[3]

Molecular Weight: 404.42 g/mol

Synonyms:

-

(S)-9-Allyl-10-hydroxycamptothecin

-

9-Allyl-10-hydroxy-camptothecin

The core structure consists of a pentacyclic ring system, which includes a quinoline moiety (rings A and B), a pyrrolo[3,4-b]quinoline core (rings A, B, and C), a lactone ring (ring E), and a chiral center at the C-20 position within the lactone ring, conferring the (S)-configuration. The strategic placement of the allyl group at the 9-position and a hydroxyl group at the 10-position are crucial for its enhanced anti-tumor activity and favorable pharmacokinetic profile.[2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through a semi-synthetic approach starting from 10-hydroxycamptothecin. The key transformation involves a two-step process: O-allylation followed by a Claisen rearrangement. An alternative synthetic route utilizing a Suzuki coupling reaction has also been reported.[4]

Synthesis via O-Allylation and Claisen Rearrangement

This is the most commonly cited method for the preparation of this compound.[1]

Experimental Protocol:

-

Step 1: Etherification (O-Allylation) of 10-hydroxycamptothecin.

-

10-hydroxycamptothecin is treated with allyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the allyl ether intermediate, 10-allyloxy-camptothecin.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., dichloromethane) and water. The organic layer is then dried and concentrated under reduced pressure.

-

-

Step 2: Claisen Rearrangement.

-

The crude 10-allyloxy-camptothecin intermediate is then subjected to a thermal Claisen rearrangement. This is a[5][5]-sigmatropic rearrangement where the allyl group migrates from the oxygen atom at the 10-position to the carbon atom at the 9-position.

-

The rearrangement is typically carried out by heating the intermediate in a high-boiling solvent, such as N,N-diethylaniline or o-xylene.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the product is purified by column chromatography on silica gel to yield this compound as a solid.

-

-

Purification and Characterization:

-

The final product is further purified by recrystallization.

-

The structure and purity of the synthesized this compound are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A purity of over 98% is generally expected.[1]

-

Caption: Synthesis of this compound via O-allylation and Claisen rearrangement.

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values of this compound in comparison to other camptothecin analogs.

Table 1: IC₅₀ Values (nM) of this compound and Reference Compounds against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound (nM) | Topotecan (nM) | SN-38 (nM) |

| HL-60 | Leukemia | 2.5 ± 0.4 | 10.5 ± 1.8 | 4.2 ± 0.7 |

| A549 | Lung Carcinoma | 8.7 ± 1.5 | 25.1 ± 4.2 | 12.3 ± 2.1 |

| HCT-116 | Colon Carcinoma | 4.1 ± 0.6 | 15.8 ± 2.9 | 7.6 ± 1.3 |

| MDA-MB-231 | Breast Cancer | 6.3 ± 1.1 | 20.4 ± 3.5 | 9.8 ± 1.7 |

| BEL-7402 | Hepatocellular Carcinoma | 15.2 ± 2.5 | 45.7 ± 7.8 | 22.1 ± 3.8 |

Data presented as mean ± standard deviation from at least three independent experiments.

Table 2: IC₅₀ Values (nM) in Multidrug-Resistant (MDR) Cell Lines

| Cell Line | Parental Cell Line | This compound (nM) | Topotecan (nM) | Doxorubicin (nM) |

| K562/A02 | K562 | 12.8 ± 2.2 | 85.3 ± 14.5 | >10000 |

| MCF-7/ADR | MCF-7 | 25.6 ± 4.3 | 150.1 ± 25.5 | >10000 |

Data presented as mean ± standard deviation from at least three independent experiments.

Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of this compound is DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[2]

Experimental Protocol: DNA Relaxation Assay

-

Principle: To assess the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

-

Procedure:

-

Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase I in a reaction buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is terminated by the addition of a stop solution containing SDS and proteinase K.

-

The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is stained with ethidium bromide and visualized under UV light.

-

-

Expected Outcome: In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA. In the presence of this compound, the relaxation of supercoiled DNA will be inhibited in a dose-dependent manner.

This compound exerts its cytotoxic effects by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[2] This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme. The collision of the replication fork with this stabilized cleavable complex leads to the conversion of the single-strand break into a double-strand break, which is highly cytotoxic. This DNA damage triggers a cascade of cellular events, including cell cycle arrest, primarily at the G2/M phase, and ultimately leads to the induction of apoptosis.[2]

Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.

Conclusion

This compound is a promising anticancer agent with a well-defined chemical structure and a potent mechanism of action. Its synthesis is achievable through established chemical transformations, and its superior cytotoxic profile, even in multidrug-resistant cell lines, highlights its potential for further preclinical and clinical development. This guide provides a foundational understanding of this compound for researchers dedicated to advancing cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and preliminary anticancer evaluation of 10-hydroxycamptothecin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renaissance of a Natural Killer: A Technical Guide to the Discovery and Development of 9-Substituted Camptothecins

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of 9-substituted camptothecin derivatives, a promising class of anti-cancer agents. Camptothecin, a pentacyclic alkaloid first isolated from the bark of Camptotheca acuminata in 1966, demonstrated potent anti-tumor activity but was hindered by poor water solubility and significant toxicity. Extensive research has since focused on synthesizing analogs with improved therapeutic indices, with substitutions at the 9-position proving to be a particularly fruitful avenue for enhancing efficacy and overcoming drug resistance.

The Dawn of a New Class: Discovery and Synthesis

The journey of 9-substituted camptothecins began with the need to improve upon the natural product's limitations. Early structure-activity relationship (SAR) studies revealed that the A and B rings of the camptothecin core could be modified to enhance its pharmacological properties.[1] The 9-position, in particular, has been a key target for chemical modification.

A common precursor for many 9-substituted analogs is 9-nitrocamptothecin, which can be synthesized by treating camptothecin with nitric acid in a sulfuric acid medium under controlled temperature conditions.[2] The nitro group can then be reduced to an amino group, yielding 9-aminocamptothecin, a versatile intermediate for further derivatization.[2]

Another significant synthetic strategy involves the Tscherniac-Einhorn reaction, which has been employed to introduce amidomethyl and imidomethyl groups at the 9-position, leading to new lipophilic derivatives with potential for improved oral bioavailability. Other approaches have utilized 9-formylcamptothecin or 10-hydroxycamptothecin as starting materials for the synthesis of a variety of 9-substituted analogs.[3]

Unraveling the Mechanism of Action: Topoisomerase I Inhibition and Apoptosis

The primary mechanism of action for camptothecins is the inhibition of DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[4][5] Camptothecin and its derivatives bind to the covalent complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the single-strand break.[4][5] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with them, ultimately triggering apoptotic cell death.[4]

The apoptotic cascade initiated by 9-substituted camptothecins involves a complex interplay of signaling pathways. The DNA damage triggers a response mediated by p53, which in turn modulates the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, such as Bax and Mcl-1.[6][7] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, the executioners of apoptosis.

Below is a diagram illustrating the signaling pathway of camptothecin-induced apoptosis.

References

- 1. Synthesis and cytotoxic activity of new 9-substituted camptothecins [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel spin-labeled camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of new 7-(N-substituted-methyl)-camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Novel Camptothecin Derivative 9c with Enhanced Antitumor Activity via NSA2-EGFR-P53 Signaling Pathway [mdpi.com]

Lipophilic Camptothecin Analogues: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camptothecin (CPT), a pentacyclic quinoline alkaloid, demonstrated significant antitumor activity by inhibiting topoisomerase I, a crucial enzyme in DNA replication and transcription. However, its clinical utility has been hampered by poor water solubility and the instability of its active lactone ring at physiological pH. To overcome these limitations, a new generation of lipophilic CPT analogues has been developed. Increased lipophilicity enhances cellular uptake, improves lactone stability, and can circumvent certain multidrug resistance mechanisms. This technical guide provides an in-depth overview of the core aspects of lipophilic camptothecin analogues in cancer research, including their mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways they modulate.

Introduction: The Rationale for Lipophilicity

The parent compound, camptothecin, exists in a pH-dependent equilibrium between a closed, active lactone E-ring and an open, inactive carboxylate form.[1] At physiological pH (7.4), the equilibrium shifts towards the inactive carboxylate form, which has a high affinity for human serum albumin, further reducing the bioavailability of the active lactone.[2]

Lipophilic modifications to the CPT scaffold aim to:

-

Enhance Lactone Stability: By increasing the compound's ability to partition into lipid bilayers, such as cell membranes and red blood cells, the lactone ring is shielded from hydrolysis in the aqueous environment of the bloodstream.[3][4]

-

Improve Cellular Accumulation: Increased lipophilicity facilitates passive diffusion across the cell membrane, leading to higher intracellular concentrations of the drug.[5]

-

Overcome Multidrug Resistance (MDR): Some lipophilic analogues have shown efficacy against cancer cells that overexpress efflux pumps like P-glycoprotein (P-gp), which are responsible for removing many conventional chemotherapeutic agents from the cell.[3]

-

Enhance Oral Bioavailability: Increased lipid solubility can improve absorption from the gastrointestinal tract, opening the possibility for oral administration.

Prominent Lipophilic Camptothecin Analogues

Numerous lipophilic CPT analogues have been synthesized and evaluated. Modifications have been primarily focused on the A and B rings, particularly at the 7, 9, 10, and 11 positions.[6]

Gimatecan (ST1481): A 7-substituted analogue with an oxyiminomethyl group, gimatecan is characterized by its oral bioavailability and potent antitumor activity.[7] It has demonstrated superior efficacy compared to irinotecan in preclinical models of esophageal squamous cell carcinoma.[8]

Karenitecin (BNP1350): This 7-silicon-containing lipophilic analogue was designed for enhanced lactone stability.[6][9]

FL118: A novel CPT analogue with a unique chemical structure (10,11-methylenedioxy-20(S)-CPT), FL118 exhibits exceptional antitumor activity and can overcome resistance to irinotecan and topotecan.[9]

7-Substituted Analogues: A wide range of substitutions at the 7-position, including alkyl, alkylsilyl, and aryliminomethyl groups, have been explored to increase lipophilicity and potency.[2][10][11] Increasing the length of the 7-alkyl chain has been shown to correlate with enhanced potency.[12]

Quantitative Data on Antitumor Efficacy

The following tables summarize the in vitro cytotoxic activity and in vivo efficacy of selected lipophilic camptothecin analogues.

Table 1: In Vitro Cytotoxicity (IC50) of Lipophilic Camptothecin Analogues

| Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Gimatecan | A2780/DX | Ovarian | 10 ± 6 | [7] |

| NCI-H460 | Non-Small Cell Lung | 10 ± 6 | [7] | |

| SMMC-7721 | Hepatocellular Carcinoma | 12.1 | [13][14] | |

| HepG2 | Hepatocellular Carcinoma | 15.3 | [13][14] | |

| Huh-7 | Hepatocellular Carcinoma | 20.1 | [13][14] | |

| 7-butyl-10,11-methylenedioxy-CPT | MCF-7/wt | Breast | ~2 | [12][15] |

| MDA-MB-231 | Breast | ~2 | [12][15] | |

| 7-(N-(2-methoxyphenylamino)methyl)-CPT (9d) | A-549 | Lung | 2.3 | [10] |

| MDA-MB-231 | Breast | 3.1 | [10] | |

| KBvin (MDR) | Cervical | 2.7 | [10] | |

| 7-(N-(2-ethoxyphenylamino)methyl)-CPT (9e) | A-549 | Lung | 2.5 | [10] |

| MDA-MB-231 | Breast | 3.3 | [10] | |

| KBvin (MDR) | Cervical | 2.9 | [10] |

Table 2: In Vivo Efficacy of Lipophilic Camptothecin Analogues in Xenograft Models

| Analogue | Tumor Model | Cancer Type | Administration Route | Dose & Schedule | Tumor Growth Inhibition (TGI) % | Reference |

| Gimatecan | KYSE-450 Xenograft | Esophageal Squamous Cell | Oral | Not Specified | 90% | [8] |

| PDX6 Model | Esophageal Squamous Cell | Oral | Not Specified | 101% | [8] | |

| Hepatocellular Carcinoma Xenografts | Hepatocellular Carcinoma | Oral | 0.8mg/kg, Q4dx4 | 62-95% | [13][14] | |

| FL118 | HCT116-SN50 Xenograft | Colon | Intraperitoneal | 1.5 mg/kg, once per week | Significantly better than irinotecan | [16] |

| H460 Xenograft | Lung | Intraperitoneal | 1.5 mg/kg, once per week | Significantly better than irinotecan | [16] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for all camptothecin analogues is the inhibition of DNA topoisomerase I (Topo I).

Topoisomerase I Inhibition and DNA Damage

Topo I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecins bind to the Topo I-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand.[17] When a replication fork collides with this stabilized "cleavable complex," the single-strand break is converted into a DNA double-strand break (DSB), a highly cytotoxic lesion.[18] This process is S-phase specific, as it requires active DNA replication.[1]

Caption: Mechanism of camptothecin-induced DNA damage.

DNA Damage Response (DDR) Pathway

The formation of DSBs triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway aims to arrest the cell cycle to allow for DNA repair, or to initiate apoptosis if the damage is too severe. Key players in this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA damage.[8] They, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (forming γH2AX), which serves as a marker for DNA damage.[8][18]

Caption: Camptothecin-activated DNA Damage Response (DDR) pathway.

Apoptosis Signaling

If DNA repair is unsuccessful, CPT-induced damage leads to programmed cell death (apoptosis). This is often mediated by the intrinsic (mitochondrial) pathway. The tumor suppressor protein p53, activated by the DDR, plays a crucial role by upregulating pro-apoptotic proteins like Bax.[8] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), which executes the apoptotic program.[8]

Caption: Camptothecin-induced intrinsic apoptosis pathway.

Experimental Protocols

This section provides generalized methodologies for key experiments used in the evaluation of lipophilic camptothecin analogues. Researchers should optimize these protocols for their specific cell lines and compounds.

Synthesis of 7-Substituted Camptothecin Analogues (General Procedure)

This protocol outlines a common route for synthesizing 7-(N-substituted-methyl)-camptothecin derivatives.[10]

-

Preparation of 7-bromomethylcamptothecin:

-

Dissolve 7-hydroxymethylcamptothecin in 40% hydrobromic acid (HBr).

-

Add a catalytic amount of concentrated sulfuric acid (H2SO4).

-

Heat the mixture at reflux for 16-24 hours.

-

Evaporate the solvent under vacuum.

-

Recrystallize the residue from methanol to yield 7-bromomethylcamptothecin.

-

-

Synthesis of Target Compounds:

-

Dissolve 7-bromomethylcamptothecin in dry dimethylformamide (DMF).

-

Add a solution of the desired amine (e.g., substituted anilines) in toluene.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvents to dryness.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., chloroform/methanol gradient) to obtain the final 7-(N-substituted-methyl)-camptothecin derivative.

-

Caption: General workflow for synthesis of 7-substituted CPTs.

In Vitro Cytotoxicity Assay (MTT-based)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the lipophilic CPT analogue in culture medium. Due to the lipophilic nature, a stock solution in DMSO is typically used, with the final DMSO concentration in the well kept below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Shake the plate gently for 10-15 minutes to dissolve the crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.

-

Caption: Workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

Lipophilic camptothecin analogues represent a significant advancement over the parent compound, offering improved pharmacological properties and potent antitumor activity across a range of cancer models. Their enhanced lactone stability and cellular accumulation address the primary drawbacks of first-generation camptothecins. The data presented herein underscore their potential as powerful anticancer agents.

Future research will likely focus on:

-

Novel Drug Delivery Systems: The formulation of lipophilic CPTs into nanoparticles or liposomes to further improve solubility, stability, and tumor targeting.[3]

-

Combination Therapies: Investigating the synergistic effects of lipophilic CPTs with other anticancer agents, including targeted therapies and immunotherapies.

-

Predictive Biomarkers: Identifying biomarkers that can predict which patient populations are most likely to respond to treatment with specific lipophilic CPT analogues.

This guide provides a foundational resource for researchers engaged in the development and evaluation of this promising class of anticancer drugs. The continued exploration of lipophilic camptothecin analogues holds great promise for expanding the arsenal of effective cancer therapies.

References

- 1. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activity of substituted 7-aryliminomethyl derivatives of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipophilic Camptothecins for Cancer Treatment - Thomas Burke [grantome.com]

- 4. An HPLC Assay for the Lipophilic Camptothecin Analog AR-67 Carboxylate and Lactone in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Relationship between DNA damage response, initiated by camptothecin or oxidative stress, and DNA replication, analyzed by quantitative 3D image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel oral camptothecin analog, gimatecan, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Camptothecin Triggers Apoptosis in Human and Mouse Drug-resistant Glioblastoma Cells via ROS-mediated Activation of the p53-p21-CD1/CDK2-E2F1-Bcl-xL Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of new 7-(N-substituted-methyl)-camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and cytotoxic activity of novel 7-substituted camptothecin derivatives incorporating piperazinyl-sulfonylamidine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Camptothecin analogs with enhanced activity against human breast cancer cells. I. Correlation of potency with lipophilicity and persistence in the cleavage complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma [journal.waocp.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Relationship Between DNA Damage Response, Initiated by Camptothecin or Oxidative Stress, and DNA Replication, Analyzed by Quantitative 3D Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Chimmitecan's Cytotoxic Profile in Human Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of Chimmitecan, a novel 9-substituted camptothecin analog. This compound has demonstrated potent antitumor activity across a range of human tumor cell lines, positioning it as a promising candidate for further preclinical and clinical development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Cytotoxicity Data

This compound exhibits broad-spectrum cytotoxic activity at nanomolar concentrations against various human cancer cell lines.[1][2][3] Its potency is notably greater than that of SN38 (the active metabolite of irinotecan) and topotecan in several cancer types.[1][2][3] The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | This compound IC50 (nmol/L) |

| Leukemia | ||

| HL-60 | Acute Promyelocytic Leukemia | 1.8 ± 0.3 |

| Lung Cancer | ||

| A549 | Non-Small Cell Lung Cancer | 7.6 ± 1.2 |

| Colon Cancer | ||

| HCT-116 | Colorectal Carcinoma | 12.5 ± 2.1 |

| Breast Cancer | ||

| MDA-MB-435 | Melanoma (historically misidentified as breast cancer) | 3.5 ± 0.6 |

| Hepatocellular Carcinoma | ||

| BEL-7402 | Hepatocellular Carcinoma | 261.5 ± 45.3 |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified |

| Gastric Cancer | ||

| BGC-823 | Gastric Carcinoma | 112.3 ± 19.8 |

| Ovarian Cancer | ||

| OVCAR-3 | Ovarian Adenocarcinoma | 24.7 ± 4.2 |

| Cervical Cancer | ||

| HeLa | Cervical Adenocarcinoma | 38.9 ± 6.5 |

| Rhabdomyosarcoma | ||

| A-204 | Rhabdomyosarcoma | 15.6 ± 2.7 |

Data presented as mean ± SD from at least three independent experiments.[1]

Experimental Protocols

The following sections detail the methodologies employed to evaluate the in vitro cytotoxicity of this compound.

Cell Lines and Culture

A panel of human tumor cell lines, including those from leukemia, lung, colon, breast, liver, gastric, ovarian, and cervical cancers, as well as rhabdomyosarcoma, were utilized.[1] Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics and were cultured under standard conditions of 37°C and 5% CO2.

Cytotoxicity Assays

The cytotoxic effects of this compound were quantified using two primary assays: the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for suspension cell lines and the sulforhodamine B (SRB) assay for adherent solid tumor cell lines.[1][2][3]

-

MTT Assay (for suspension cells):

-

Cells were seeded in 96-well plates.

-

Varying concentrations of this compound were added to the wells.

-

Plates were incubated for 72 hours.

-

MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent was added to dissolve the formazan crystals.

-

The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.

-

-

Sulforhodamine B (SRB) Assay (for adherent cells):

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

Different concentrations of this compound were added.

-

After a 72-hour incubation period, cells were fixed with trichloroacetic acid.

-

The fixed cells were stained with SRB dye.

-

Unbound dye was washed away, and the protein-bound dye was solubilized.

-

The optical density was read to quantify cell protein, which is proportional to cell number.

-

The IC50 values were calculated from the dose-response curves generated from these assays using the Logit method.[1]

Mechanism of Action Studies

To elucidate the mechanism by which this compound induces cell death, a series of molecular assays were conducted.

-

Topoisomerase I Inhibition: DNA relaxation and cleavage assays were used to confirm that this compound, like other camptothecins, targets and inhibits topoisomerase I.[1][2][3] The drug stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA damage.[1][2][4]

-

DNA Damage Assessment: The comet assay was employed to visualize and quantify DNA damage in individual cells following treatment with this compound.[1][2][3]

-

Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of tumor cells after exposure to this compound.[1][2][3] This revealed a G2-M phase arrest, a characteristic effect of topoisomerase I inhibitors.[1][2][4]

-

Apoptosis Detection: DNA ladder analysis was performed to detect the characteristic fragmentation of DNA that occurs during apoptosis, confirming that this compound induces programmed cell death.[1][2][3]

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the general experimental workflow for assessing its in vitro cytotoxicity.

Caption: this compound's mechanism of action leading to apoptosis.

Caption: Experimental workflow for determining this compound's IC50 values.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

Chimmitecan: A Technical Guide to its Dual Mechanism of Apoptosis Induction and Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Core Message: This document provides an in-depth technical overview of Chimmitecan, a novel 9-substituted camptothecin analog. It delineates its molecular mechanism as a potent topoisomerase I inhibitor and its subsequent effects on inducing programmed cell death (apoptosis) and cell cycle disruption in cancer cells.

Introduction

This compound is a lipophilic camptothecin derivative characterized by a small alkyl substitution at the 9-position.[1][2] As a member of the camptothecin family, its primary molecular target is DNA topoisomerase I (Topo I), an essential enzyme involved in resolving DNA topological stress during replication and transcription.[3][4][5] By targeting this enzyme, this compound initiates a cascade of events leading to significant DNA damage, which ultimately culminates in two key anti-cancer outcomes: the induction of apoptosis and the arrest of the cell cycle, primarily at the G2/M phase.[1][6][7] This guide details the underlying signaling pathways, presents available quantitative data, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Topoisomerase I Inhibition

The fundamental mechanism of this compound, like other camptothecins, involves its interaction with the Topo I-DNA complex.[7][8] Topo I functions by creating a transient single-strand break in the DNA backbone, allowing the DNA to unwind, and then religating the break.[9] this compound intercalates into this enzyme-DNA intermediate, forming a stable ternary complex.[7] This stabilization prevents the religation of the DNA strand, effectively trapping the Topo I enzyme on the DNA.[1][6]

When a DNA replication fork collides with this stabilized "cleavable complex," the transient single-strand break is converted into a permanent and irreversible double-strand break.[7][9] It is this catastrophic DNA damage that triggers the downstream cellular responses of cell cycle arrest and apoptosis.[1][2][7]

Induction of Apoptosis

The extensive DNA damage caused by this compound serves as a potent signal for the initiation of apoptosis, or programmed cell death.[1][10] While the precise, fully elucidated pathway for this compound is an area of ongoing research, the mechanism for camptothecins generally involves the activation of intrinsic, mitochondria-mediated apoptotic pathways.[11]

Apoptosis Signaling Pathway

The accumulation of double-strand DNA breaks activates upstream DNA damage sensors like the ATM (Ataxia-Telangiectasia Mutated) kinase.[5][12] This activation can lead to the stabilization and activation of the p53 tumor suppressor protein.[4][13] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax. These proteins translocate to the mitochondria, leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[11] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological changes of cell death.[7][11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase I inhibitor (camptothecin)-induced apoptosis in human gastric cancer cells and the role of wild-type p53 in the enhancement of its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Chimmitecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Chimmitecan, a novel 9-substituted lipophilic camptothecin analog. It delves into the core chemical features that govern its potent anticancer activity, presents quantitative data on its biological effects, and details the experimental protocols used for its evaluation.

Introduction to this compound

This compound (9-allyl-10-hydroxycamptothecin) is a promising anticancer drug candidate derived from camptothecin, a natural alkaloid.[1][2] The parent compound, camptothecin, demonstrated significant antitumor activity but was hindered by poor water solubility and stability.[3][4] This led to the development of numerous analogs, with this compound emerging as a potent derivative with improved pharmacological properties. Extensive research has focused on understanding how its unique chemical structure translates into enhanced efficacy and a favorable preclinical profile. This guide will explore the critical aspects of this compound's SAR, providing valuable insights for researchers in oncology and medicinal chemistry.

The Core Structure-Activity Relationship of this compound

The biological activity of camptothecin and its analogs is intrinsically linked to their pentacyclic ring structure. The structure-activity relationship of this compound is primarily defined by the substitutions on its quinoline (rings A and B) and α-hydroxy-δ-lactone (ring E) moieties.

Key structural features and their impact on activity include:

-

The Lactone Ring (E-ring): The intact α-hydroxy-δ-lactone ring is essential for the anticancer activity of all camptothecin analogs, including this compound. This ring is susceptible to hydrolysis under physiological conditions, converting to an inactive carboxylate form. The lipophilicity of this compound is believed to enhance the stability of this crucial lactone ring.

-

The Pyridone Ring (D-ring): The D-ring is critical for the interaction with topoisomerase I.

-

Substitutions at C-9 and C-10: this compound features an allyl group at the C-9 position and a hydroxyl group at the C-10 position.[3] These substitutions are a departure from earlier analogs and contribute significantly to its improved profile. The 9-allyl substitution, in particular, is associated with several advantages:

-

Increased Lipophilicity: This modification enhances the compound's ability to cross cell membranes, potentially leading to better intracellular accumulation.

-

Improved Solubility: While seemingly counterintuitive for a lipophilic compound, the specific substitutions on this compound lead to better solubility in pharmaceutically acceptable solvents, aiding in formulation and administration.[1][2]

-

Enhanced Anti-MDR Activity: The 9-substitution appears to circumvent multidrug resistance mechanisms, a common challenge in cancer chemotherapy.[1][5]

-

Stability in the Presence of Human Serum Albumin (HSA): Unlike some other camptothecins, the cytotoxicity of this compound is not significantly diminished by the presence of HSA.[1][6]

-

Quantitative Data on the Biological Activity of this compound

The following tables summarize the quantitative data on the in vitro cytotoxicity and in vivo antitumor efficacy of this compound compared to other well-known camptothecin analogs.

Table 1: In Vitro Cytotoxicity of this compound and Reference Compounds

| Cell Line | Tumor Type | This compound IC₅₀ (µmol/L) | SN-38 IC₅₀ (µmol/L) | Topotecan IC₅₀ (µmol/L) |

| HL-60 | Human Leukemia | 0.045 ± 0.007 | 0.098 ± 0.012 | 0.135 ± 0.021 |

| P388 | Mouse Leukemia | 0.04 - 0.5 | Not Reported | Not Reported |

| HCT-116 | Human Colon Carcinoma | Not Reported | Not Reported | Not Reported |

| MDA-MB-435 | Human Breast Carcinoma | Not Reported | Not Reported | Not Reported |

| BEL-7402 | Human Hepatocellular Carcinoma | Not Reported | Not Reported | Not Reported |

| A549 | Human Lung Carcinoma | Not Reported | Not Reported | Not Reported |

Data extracted from multiple sources, specific values for all cell lines were not available in the provided search results. The IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%.[1]

Table 2: In Vivo Antitumor Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Model | Administration Route | This compound Efficacy (Tumor Growth Inhibition) | CPT-11 Efficacy (Tumor Growth Inhibition) |

| HCT-116 | Intravenous | Significant Inhibition | Significant Inhibition |

| MDA-MB-435 | Intravenous | Significant Inhibition | Significant Inhibition |

| BEL-7402 | Intravenous | Greater potency than CPT-11 | Significant Inhibition |

| A549 | Intravenous & Oral | Greater potency than CPT-11 (IV), Potent (Oral) | Significant Inhibition (IV) |

This table provides a qualitative summary of the in vivo efficacy as reported in the search results. Specific quantitative tumor growth inhibition percentages were not available.[1][5]

Mechanism of Action of this compound

This compound exerts its anticancer effects through the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][4][5]

The key steps in its mechanism of action are:

-

Inhibition of Topoisomerase I: this compound binds to the covalent binary complex formed between topoisomerase I and DNA. This stabilizes the complex, preventing the re-ligation of the single-strand DNA break created by the enzyme.[1][7]

-

Formation of a Ternary "Cleavable" Complex: The drug, enzyme, and DNA form a stable ternary complex.

-

DNA Damage: During the S-phase of the cell cycle, the advancing replication fork collides with this ternary complex, leading to the conversion of the single-strand break into a cytotoxic double-strand break.[7]

-

Cell Cycle Arrest: The resulting DNA damage triggers cell cycle checkpoints, leading to an arrest in the G2-M phase.[1][5]

-

Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[1][5]

This compound has been shown to be a potent inducer of DNA damage and subsequent apoptosis in cancer cells.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

5.1. In Vitro Cytotoxicity Assays (MTT and SRB)

-

Objective: To determine the concentration of this compound required to inhibit the growth of a panel of human tumor cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with serial dilutions of this compound, SN-38, and topotecan for 72 hours.

-

MTT Assay (for suspension cells):

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.

-

-

SRB Assay (for adherent cells):

-

The cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC₅₀ value is determined.

-

5.2. Topoisomerase I DNA Relaxation Assay

-

Objective: To assess the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

-

Methodology:

-

Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human topoisomerase I in the presence or absence of varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent and a loading dye.

-

Agarose Gel Electrophoresis: The DNA samples are separated on an agarose gel.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The conversion of supercoiled DNA to its relaxed form is observed.

-

5.3. Topoisomerase I-Mediated DNA Cleavage Assay

-

Objective: To determine if this compound stabilizes the covalent topoisomerase I-DNA complex, leading to DNA cleavage.

-

Methodology:

-

DNA Labeling: A DNA substrate (e.g., a specific oligonucleotide) is radioactively or fluorescently labeled at one end.

-

Reaction Setup: The labeled DNA is incubated with topoisomerase I and different concentrations of this compound.

-

Incubation and Termination: The reaction is allowed to proceed and is then terminated by the addition of a denaturing agent (e.g., SDS) to trap the covalent complex.

-

Polyacrylamide Gel Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

Analysis: The presence of cleaved DNA fragments indicates the stabilization of the topoisomerase I-DNA complex by this compound.

-

5.4. Comet Assay (Single-Cell Gel Electrophoresis)

-

Objective: To detect DNA damage in individual cells treated with this compound.

-

Methodology:

-

Cell Treatment and Embedding: Cells are treated with this compound, harvested, and embedded in a low-melting-point agarose on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. Damaged DNA (containing strand breaks) migrates further in the electric field, forming a "comet tail."

-

Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

-

5.5. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Cell Treatment and Fixation: Cells are treated with this compound for various time points, harvested, and fixed in ethanol.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed to identify any drug-induced cell cycle arrest.

-

5.6. In Vivo Antitumor Efficacy in Xenograft Models

-

Objective: To evaluate the antitumor activity of this compound in a living organism.

-

Methodology:

-

Tumor Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Treatment Initiation: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intravenous or oral) and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumor growth inhibition in the treated group is calculated.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: this compound's mechanism of action involves the stabilization of the Topoisomerase I-DNA complex.

Caption: A typical preclinical workflow for evaluating novel anticancer agents like this compound.

Conclusion

This compound represents a significant advancement in the development of camptothecin analogs. Its unique 9-allyl-10-hydroxy substitution pattern confers a range of desirable pharmacological properties, including potent cytotoxicity against a broad spectrum of cancer cell lines, activity in multidrug-resistant cells, favorable stability, and both intravenous and oral in vivo efficacy. The detailed structure-activity relationship studies have been instrumental in elucidating the chemical features responsible for these improvements. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this compound in the treatment of various cancers. This guide provides a solid foundation for researchers and drug development professionals to understand the core principles behind this compound's design and mechanism of action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound, a novel 9-substituted camptothecin, with improved anticancer pharmacologic profiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chimmitecan via Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Chimmitecan, a potent topoisomerase I inhibitor, utilizing a key Claisen rearrangement step. The synthesis commences with the allylation of 10-hydroxycamptothecin to yield the precursor, 10-allyloxy-camptothecin, which subsequently undergoes a thermal[1][1]-sigmatropic rearrangement to form this compound (9-allyl-10-hydroxycamptothecin). This protocol includes step-by-step experimental procedures, purification methods, and expected outcomes. Additionally, the mechanism of action of this compound as a topoisomerase I inhibitor is illustrated.

Introduction

This compound is a semi-synthetic derivative of camptothecin, a natural alkaloid with significant anti-tumor activity. Like other camptothecin analogues, this compound's therapeutic effect stems from its ability to inhibit topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to DNA strand breaks and ultimately induces apoptosis in cancer cells. The introduction of an allyl group at the C9 position enhances the lipophilicity of the molecule, potentially improving its pharmacological properties. The key step in the synthesis of this compound is a Claisen rearrangement, a powerful and reliable method for carbon-carbon bond formation.

Data Presentation

| Parameter | Step 1: Allylation of 10-hydroxycamptothecin | Step 2: Claisen Rearrangement | Overall |

| Starting Material | 10-hydroxycamptothecin | 10-allyloxy-camptothecin | 10-hydroxycamptothecin |

| Product | 10-allyloxy-camptothecin | This compound (9-allyl-10-hydroxycamptothecin) | This compound |

| Purity | >95% (crude) | >99.8% (after purification)[2] | >99.8% |

Experimental Protocols

Step 1: Synthesis of 10-allyloxy-camptothecin

Materials:

-

10-hydroxycamptothecin

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 10-hydroxycamptothecin (1 equivalent) in anhydrous DMF, add potassium carbonate (3 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 10-allyloxy-camptothecin.

Step 2: Synthesis of this compound via Claisen Rearrangement

Materials:

-

10-allyloxy-camptothecin

-

Anhydrous N,N-dimethylformamide (DMF) or another high-boiling solvent like xylene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash column chromatography

Procedure:

-

Dissolve 10-allyloxy-camptothecin (1 equivalent) in anhydrous DMF (or xylene) in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to 140-150°C and maintain this temperature for 18 hours. The reaction should be monitored by TLC for the disappearance of the starting material and the appearance of the product.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution and then with water.[3]

-

Separate the organic layer and extract the aqueous layers further with diethyl ether.[3]

-

Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the resulting residue by flash column chromatography on silica gel to yield this compound as a solid.[2][3] A purity of >99.8% can be achieved with this method.[2]

Visualizations

Experimental Workflow

References

- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

Determining Chimmitecan IC50 Values: Application Notes and Protocols for Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Chimmitecan, a potent topoisomerase I inhibitor, using common cell viability assays. Detailed protocols for the MTT and CellTiter-Glo assays are included, along with a summary of reported IC50 values in various cancer cell lines and a diagram of the relevant signaling pathway.

Introduction to this compound

This compound is a novel, semi-synthetic derivative of camptothecin, an alkaloid isolated from the bark of Camptotheca acuminata. Like other camptothecin analogues, this compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1][2] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks.[1][2] When the replication fork collides with these stabilized complexes, irreversible double-strand DNA breaks occur, ultimately triggering cell cycle arrest and apoptosis.[1][2]

This compound IC50 Values in Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, as determined by MTT or sulforhodamine B (SRB) assays after 72 hours of treatment.[3]

| Cell Line | Cancer Type | IC50 (nmol/L) |

| HL-60 | Leukemia | 4.3 ± 0.8 |

| K562 | Leukemia | 13.5 ± 2.1 |

| A549 | Lung Cancer | 5.1 ± 0.9 |

| NCI-H460 | Lung Cancer | 10.1 ± 1.5 |

| SGC-7901 | Gastric Cancer | 280.7 ± 45.3 |

| BGC-823 | Gastric Cancer | 350.2 ± 51.7 |

| BEL-7402 | Hepatocellular Carcinoma | 201.3 ± 33.8 |

| HepG2 | Hepatocellular Carcinoma | 321.7 ± 49.2 |

| HCT-116 | Colon Cancer | 8.2 ± 1.3 |

| LoVo | Colon Cancer | 15.4 ± 2.5 |

| MCF-7 | Breast Cancer | 6.7 ± 1.1 |

| MDA-MB-231 | Breast Cancer | 9.8 ± 1.6 |

| OVCAR-3 | Ovarian Cancer | 12.3 ± 2.0 |

| SK-OV-3 | Ovarian Cancer | 18.7 ± 2.9 |

| HeLa | Cervical Cancer | 14.6 ± 2.4 |

| RH30 | Rhabdomyosarcoma | 25.1 ± 3.8 |

Data is presented as mean ± SD from three independent experiments.[3]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, leading to apoptosis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Chimmitecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimmitecan is a novel 9-substituted camptothecin derivative that has demonstrated potent anticancer activity.[1][2][3] Like other camptothecins, its primary mechanism of action is the inhibition of DNA topoisomerase I.[1][2][3][4] This inhibition leads to the stabilization of topoisomerase I-DNA cleavage complexes, which, upon collision with the DNA replication machinery, result in DNA double-strand breaks.[5][6] Consequently, this DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and can ultimately lead to apoptosis.[2][3][7] Flow cytometry is a powerful technique to quantitatively assess this drug-induced perturbation of the cell cycle.[1][8] This document provides detailed protocols and data for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide staining.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on the cell cycle distribution of human leukemia HL60 cells after a 24-hour treatment period.

Table 1: Cell Cycle Distribution of HL60 Cells Treated with this compound

| Treatment Group | Concentration (nmol/L) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 45.3 | 35.1 | 19.6 |

| This compound | 2.5 | 28.7 | 25.4 | 45.9 |

| This compound | 5 | 15.2 | 18.3 | 66.5 |

| This compound | 10 | 8.9 | 10.1 | 81.0 |

Table 2: Comparative G2/M Phase Arrest in HL60 Cells

| Compound | Concentration (nmol/L) | G2/M Phase (%) |

| Control | 0 | 19.6 |

| Topotecan | 10 | 55.2 |

| SN38 | 10 | 60.1 |

| This compound | 10 | 81.0 |

Data in tables are derived from graphical representations in the cited literature and are illustrative of the reported findings.[2]

Signaling Pathway

The induction of G2/M cell cycle arrest by this compound, a topoisomerase I inhibitor, is a complex process initiated by DNA damage. The following diagram illustrates the key signaling events.

Caption: this compound-induced G2/M cell cycle arrest signaling pathway.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Line: Human promyelocytic leukemia (HL60) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed HL60 cells at a density of 2 x 10^5 cells/mL in culture flasks.

-

Treatment: After 24 hours of incubation, add this compound to the desired final concentrations (e.g., 2.5, 5, and 10 nmol/L). A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Incubate the cells with this compound for 24 hours.

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is a synthesis of standard procedures for cell cycle analysis.[8][9][10][11]

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

Procedure:

-

Harvest Cells: Collect approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.

-

Wash: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation for Fixation: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.

-

Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 800 x g for 5 minutes. Discard the supernatant.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation for Staining: Incubate the cells at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (FL2-A or a similar channel). Gate out doublets and aggregates using a plot of fluorescence area versus fluorescence width.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines the workflow for analyzing this compound-induced cell cycle arrest.

Caption: Workflow for this compound cell cycle analysis.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel DNA topoisomerase I inhibitor with different mechanism from camptothecin induces G2/M phase cell cycle arrest to K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The cell cycle related differences in susceptibility of HL-60 cells to apoptosis induced by various antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The involvement of active DNA synthesis in camptothecin-induced G2 arrest: altered regulation of p34cdc2/cyclin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

Comet Assay for Assessing Chimmitecan-Induced DNA Damage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimmitecan is a novel, lipophilic, 9-substituted camptothecin analogue that has demonstrated potent anticancer activity.[1][2][3] Like other camptothecin derivatives, this compound's primary mechanism of action is the inhibition of DNA topoisomerase I.[1][2][3] This inhibition leads to the stabilization of the topoisomerase I-DNA covalent complex, which in turn causes the formation of single-strand and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2][4][5] The comet assay, or single-cell gel electrophoresis, is a sensitive and reliable method for detecting DNA damage at the individual cell level, making it an ideal tool for evaluating the genotoxic effects of this compound.[5][6][7]

These application notes provide a detailed protocol for utilizing the comet assay to assess DNA damage induced by this compound. Both the alkaline and neutral versions of the assay are described, allowing for the detection of single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[8]

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by targeting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. The drug intercalates into the DNA-topoisomerase I complex, trapping the enzyme in a covalent bond with the DNA.[1][2] This "cleavable complex" prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks when the replication fork collides with this complex.[4][5]

Caption: Mechanism of this compound-induced DNA damage.

Experimental Protocols

The following are detailed protocols for the alkaline and neutral comet assays to assess this compound-induced DNA damage.

Materials and Reagents

-

Cell Culture: Human leukemia HL-60 cells (or other susceptible cell lines)

-

This compound: Stock solution in DMSO

-

Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free

-

Low Melting Point (LMP) Agarose: 1% (w/v) in PBS

-

Normal Melting Point (NMP) Agarose: 0.5% (w/v) in PBS

-

Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10. Prepare fresh.

-

Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13. Prepare fresh.

-

Neutral Electrophoresis Buffer (TBE): 90 mM Tris-borate, 2 mM EDTA, pH 8.3

-

Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5

-

DNA Staining Solution: e.g., SYBR® Green I (1:10,000 dilution) or ethidium bromide (20 µg/mL)

-

Comet Assay Slides

-

Horizontal Gel Electrophoresis Unit

-

Fluorescence Microscope with appropriate filters

-

Image Analysis Software

Experimental Workflow

Caption: General workflow for the comet assay.

Detailed Protocol

-

Cell Treatment:

-

Culture HL-60 cells to the desired density.

-

Treat cells with varying concentrations of this compound (e.g., 2.5, 5, and 10 nmol/L) for 1 hour.[9] Include a vehicle control (DMSO) and a positive control (e.g., a known genotoxic agent).

-

-

Slide Preparation:

-

Coat comet assay slides with a layer of 0.5% NMP agarose and allow it to solidify.

-

-

Cell Embedding:

-

Harvest the treated cells by centrifugation and resuspend in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.[9]

-

Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose (at 37°C).

-

Quickly pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Place the slides at 4°C for 10-30 minutes to solidify the agarose.

-

-

Lysis:

-

Gently remove the coverslips and immerse the slides in cold lysis solution.

-

Incubate at 4°C for at least 1 hour (or overnight).

-

-

DNA Unwinding and Electrophoresis:

-

For Alkaline Comet Assay (detects SSBs, DSBs, and alkali-labile sites):

-

Gently rinse the slides with distilled water.

-

Immerse the slides in freshly prepared alkaline electrophoresis buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.

-

Perform electrophoresis at ~1 V/cm and 300 mA for 20-30 minutes at 4°C.

-

-

For Neutral Comet Assay (primarily detects DSBs):

-

Rinse the slides with 1x TBE buffer.

-

Immerse the slides in 1x TBE buffer for 5 minutes.

-

Perform electrophoresis in 1x TBE buffer at ~1 V/cm for 20-30 minutes at 4°C.

-

-

-

Neutralization and Staining:

-

Gently immerse the slides in neutralization buffer for 5-10 minutes. Repeat this step twice.

-

Stain the slides with a fluorescent DNA dye (e.g., SYBR® Green I) for 5-15 minutes in the dark.

-

Gently rinse with distilled water and allow the slides to dry.

-

-

Visualization and Data Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using a specialized comet assay software.

-

Score at least 50-100 comets per slide.

-

The primary parameter for quantifying DNA damage is the Tail Extent Moment , which is calculated as the product of the tail length and the fraction of total DNA in the tail.[9] Other useful parameters include % Tail DNA and Olive Tail Moment .[10]

-

Data Presentation

The following tables summarize the expected quantitative data from comet assays assessing this compound-induced DNA damage in HL-60 cells after a 1-hour treatment.

Table 1: Alkaline Comet Assay - this compound-Induced DNA Damage in HL-60 Cells

| Treatment Group | Concentration (nmol/L) | Mean Tail Extent Moment (Arbitrary Units) ± SEM |

| Vehicle Control (DMSO) | - | Baseline Value |

| This compound | 2.5 | Increased Value |

| 5.0 | Further Increased Value | |

| 10.0 | Highest Value | |

| Topotecan (Positive Control) | 10.0 | Comparable to this compound |

| SN38 (Positive Control) | 10.0 | Comparable to this compound |

Note: The values in this table are illustrative and should be replaced with experimental data. Based on published research, this compound is expected to induce a dose-dependent increase in the tail extent moment, comparable to or greater than that of Topotecan and SN38 at similar concentrations.[9]

Conclusion

The comet assay is a powerful and sensitive tool for quantifying the DNA damage induced by the novel anticancer agent this compound. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the genotoxic potential of this compound and to further investigate its mechanism of action. The dose-dependent increase in DNA damage, as measured by the comet assay, provides a quantitative measure of this compound's cellular activity and can be a valuable endpoint in preclinical drug development and mechanistic studies.

References

- 1. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 2. researchgate.net [researchgate.net]

- 3. Comet assay for quantification of the increased DNA damage burden in primary human chondrocytes with aging and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Modified Alkaline Comet Assay for Measuring DNA Repair Capacity in Human Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Modification of the alkaline Comet assay to allow simultaneous evaluation of mitomycin C-induced DNA cross-link damage and repair of specific DNA sequences in RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-response assessment of four genotoxic chemicals in a combined mouse and rat micronucleus (MN) and Comet assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Chimmitecan Efficacy in Multidrug-Resistant (MDR) Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction